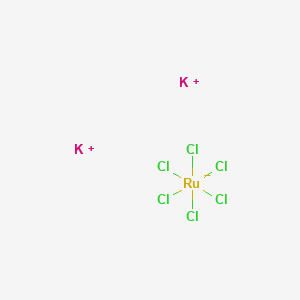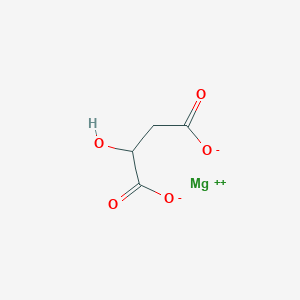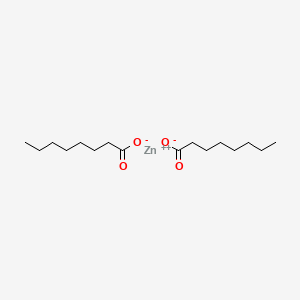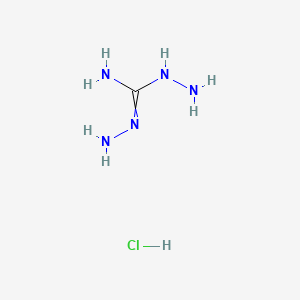![molecular formula C9H6S2 B1584090 4H-Cyclopenta[2,1-b:3,4-b']dithiophene CAS No. 389-58-2](/img/structure/B1584090.png)
4H-Cyclopenta[2,1-b:3,4-b']dithiophene
Übersicht
Beschreibung
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene, also known as CPDT, is a rigid coplanar structure favoring π−π intermolecular interactions with good electron-donating properties . It has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
Synthesis Analysis
A new and highly convenient method to perform alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is characterized by a rigid coplanar structure that favors π−π intermolecular interactions .Chemical Reactions Analysis
The alkylation of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-Cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .Physical And Chemical Properties Analysis
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene has a molecular weight of 178.27 g/mol and a chemical formula of C9H6S2 . It appears as an off-white powder and has a melting point between 71.0 °C - 75.0 °C .Wissenschaftliche Forschungsanwendungen
1. Alkylation in Aqueous Conditions
- Application Summary: A new and highly convenient method to perform alkylation of CPDT in aqueous conditions has been reported . This method was also extended to successfully perform alkylation of 2,6-dibromo-CPDT for the first time .
- Methods of Application: The method involves the use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated CPDT product, and the use of mild reaction conditions .
- Results: Despite using mild reagents and reaction conditions, very high yields of up to 98% pure dialkylated CPDT products are obtained much more readily by this method in less time than literature procedures .
2. Use in Organic Field Effect Transistors and Organic Electronics
- Application Summary: CPDT, due to its rigid coplanar structure favoring π−π intermolecular interactions with good electron-donating properties, has been one of the most attractive building blocks for organic field effect transistors and organic electronics .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes in this field are not detailed in the source .
3. Use in Perovskite Solar Cells
- Application Summary: CPDT has been used in the design and synthesis of promising hole transporting materials (HTMs) for CH3NH3PbI3-based perovskite solar cells . A series of small-molecule-based HTMs featuring CPDT as the central core with triphenylamine- and carbazole-based side groups was synthesized .
- Methods of Application: The specific methods of application in this field are not detailed in the sources .
- Results: The specific results or outcomes in this field are not detailed in the sources .
4. Dopant-Free Spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] Based Hole-Transport Material
- Application Summary: A promising hole transporting material (HTM) using the 4,4′-spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] derivative (spiro-CPDT) as the core and triarylamines as terminal units has been designed and synthesized . This new HTM has been used in CH3NH3PbI3-based perovskite solar cells .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The device based on the new HTM exhibited an excellent overall power conversion efficiency (PCE) of 13.4% without the use of any dopants and additives . This is comparable to 15.0% obtained using p-doped spiro-MeOTAD-based devices . Furthermore, the device based on the new HTM generated a slightly higher open circuit voltage (VOC) of 971 mV compared to a spiro-MeOTAD (VOC = 951 mV) based device .
5. Synthesis and Properties of Alternating Copolymers
- Application Summary: A number of copolymers based on 4H-cyclopenta[2,1-b:3,4-b’]dithiophene and 4H-dithieno[3,2-b:2’,3’-d]silol are synthesized via direct С–Н arylation and Suzuki cross-coupling . These copolymers absorb light in a wide visible spectral range (300–800 nm) .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes in this field are not detailed in the source .
6. Design of Windmill-Shaped Nanogrid
- Application Summary: A new kind of organic charge transport nanomolecule, 4H-cyclopenta[2,1-b:3,4-b’]dithiophene-based windmill-shaped nanogrid called WG-CPDT, and its corresponding derivatives substituted by ethynyl, cyano, fluorine and methyl groups at 1-position of CPDT moiety, was designed and studied theoretically .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes in this field are not detailed in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITASDKJJNYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192145 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
CAS RN |
389-58-2 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)





![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)

